N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of an isoxazole ring and a benzo[d][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved by reacting hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . The benzo[d][1,4]dioxine moiety can be introduced through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the isoxazole ring and the benzo[d][1,4]dioxine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide for electrophilic substitution; nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. The benzo[d][1,4]dioxine moiety may interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: shares similarities with other isoxazole derivatives and benzo[d][1,4]dioxine compounds.
Isoxazole Derivatives: Compounds like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, which are selective COX-1 inhibitors.
Benzo[d][1,4]dioxine Compounds: Similar compounds include various substituted benzo[d][1,4]dioxines used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler analogs.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(18-12-23-15-8-4-5-9-16(15)24-18)20-11-14-10-17(25-21-14)13-6-2-1-3-7-13/h1-10,18H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQAMVYFQPHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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